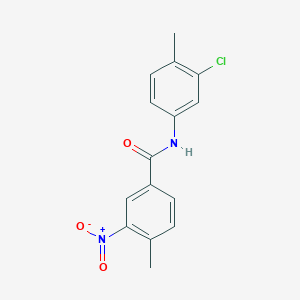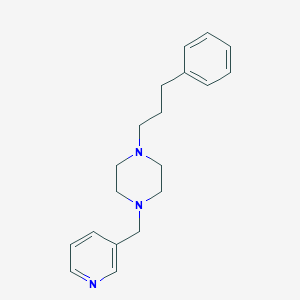![molecular formula C17H16N2O2S B5753418 N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5753418.png)
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HPCA or N-(2-hydroxy-5-methylphenyl)-N'-(3-phenylacryloyl)thiourea. HPCA is a synthetic compound that is formed from the reaction of 2-hydroxy-5-methylaniline, phenyl isothiocyanate, and acryloyl chloride. The chemical formula of HPCA is C19H17N3O2S.
作用机制
The mechanism of action of HPCA is not fully understood. However, it is believed that HPCA exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. HPCA has also been shown to induce DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
HPCA has been shown to have several biochemical and physiological effects. HPCA has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. HPCA has also been shown to induce DNA damage in cancer cells, leading to cell death. HPCA has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One of the main advantages of HPCA is its potential use as an anti-cancer drug. HPCA has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis in various types of cancer cells. HPCA has also been studied for its potential use as a diagnostic tool for cancer detection. However, one of the main limitations of HPCA is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of HPCA. One of the main areas of future research is the development of more effective methods for the synthesis of HPCA. Another area of future research is the study of the pharmacokinetics and pharmacodynamics of HPCA in vivo. This will help to determine the optimal dosage and administration route for HPCA in the treatment of cancer. Additionally, further studies are needed to investigate the potential use of HPCA in the treatment of other diseases, such as inflammatory diseases.
合成方法
The synthesis of HPCA involves the reaction of 2-hydroxy-5-methylaniline, phenyl isothiocyanate, and acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of HPCA is typically around 60-70%.
科学研究应用
HPCA has been extensively studied for its potential applications in various fields of science. One of the most significant applications of HPCA is in the area of cancer research. HPCA has been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in various types of cancer cells, including breast cancer, lung cancer, and colon cancer. HPCA has also been studied for its potential use as a diagnostic tool for cancer detection.
属性
IUPAC Name |
(E)-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-7-9-15(20)14(11-12)18-17(22)19-16(21)10-8-13-5-3-2-4-6-13/h2-11,20H,1H3,(H2,18,19,21,22)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAGAPOMOKIMDM-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202246 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5753340.png)
![1-[(3-biphenylyloxy)acetyl]indoline](/img/structure/B5753341.png)

![2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5753356.png)


![5-(2,4-dichlorophenyl)-2-furaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5753371.png)


![3-methyl-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5753388.png)

![2-[(2-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5753431.png)
![2-(2,4-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5753441.png)
![7-(2-furyl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5753444.png)